1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]
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Overview
Description
1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] is a chemical compound characterized by its unique spiro structure, which includes a benzodioxole ring fused to a piperidine ring
Preparation Methods
The synthesis of 1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] typically involves multiple steps. One common synthetic route includes the nitration of a benzodioxole precursor followed by a spirocyclization reaction with a piperidine derivative. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the desired spiro compound .
Chemical Reactions Analysis
1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases, depending on the desired transformation. Major products formed from these reactions include amine derivatives and various substituted spiro compounds.
Scientific Research Applications
1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and spiro compounds have shown efficacy
Mechanism of Action
The mechanism of action of 1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the spiro structure may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] can be compared with other similar compounds, such as:
Piperine: A naturally occurring alkaloid with a similar piperidine structure, known for its bioavailability-enhancing properties.
Evodiamine: Another piperidine derivative with notable anticancer properties.
Matrine: A piperidine alkaloid with various pharmacological activities.
The uniqueness of 1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] lies in its spiro structure, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
1’-Methyl-5-nitrospiro[1,3-benzodioxole-2,4’-piperidine] is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and potential therapeutic applications make it a valuable subject of study in both academic and industrial research.
Properties
CAS No. |
923030-95-9 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
1'-methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine] |
InChI |
InChI=1S/C12H14N2O4/c1-13-6-4-12(5-7-13)17-10-3-2-9(14(15)16)8-11(10)18-12/h2-3,8H,4-7H2,1H3 |
InChI Key |
ALQKUABFCZHXCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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